B1578070 Beta-defensin 33

Beta-defensin 33

Cat. No.: B1578070
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-defensin 33 (BD-33), identified by its mass-to-charge (M/Z) ratio of 4987.92, is a member of the beta-defensin family, a class of small cationic peptides involved in innate immunity and mucosal defense. It has been proposed as a specific serum protein marker for IgA nephropathy (IgAN) with damp-heat syndrome, a traditional Chinese medicine (TCM) diagnostic subtype. In a proteomic study, BD-33 was differentially expressed in IgAN patients with damp-heat syndrome compared to non-damp-heat IgAN patients, non-IgAN damp-heat nephropathy patients, and healthy controls . This suggests BD-33 may play a role in modulating immune-inflammatory responses in specific disease contexts. However, its exact mechanisms of action, antimicrobial properties, and broader immunological roles remain underexplored compared to other beta-defensins.

Properties

bioactivity

Antibacterial

sequence

RKRNTKFRQCEKMGGICKYQKTHGCSILPAECKSRYKHCCRL

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Beta-Defensins

Beta-defensins share structural similarities (e.g., conserved cysteine motifs) but exhibit functional divergence. Below is a detailed comparison of BD-33 with well-characterized beta-defensins:

Table 1: Key Features of Beta-Defensins

Feature Beta-defensin 33 (BD-33) Beta-defensin 1 (HBD-1) Beta-defensin 2 (HBD-2) Beta-defensin 3 (HBD-3) Beta-defensin 4 (HBD-4)
Expression Pattern Elevated in IgAN damp-heat syndrome Constitutive; expressed in kidneys, epithelia Inducible by inflammation (e.g., IBD, lung cancer) Broadly inducible (skin, epithelia) Detected in lung cancer tissue
Role in Disease Biomarker for IgA nephropathy Reduced in Crohn’s disease Elevated in ulcerative colitis, lung cancer Antitumor activity in melanoma Overexpressed in lung tumors
Antimicrobial Activity Not explicitly studied Weak antimicrobial activity Active against Pseudomonas aeruginosa Broad-spectrum (Gram+/Gram- bacteria, fungi) Limited data
Immune Modulation Unclear Minimal chemotactic activity Chemoattracts immature dendritic cells via CCR6 Strong chemotaxis; suppresses IL-10 production Unknown
Genetic Variation No CNV data No CNV association with COPD/asthma Copy number correlates with mRNA levels CNV affects mucosal defense CNV linked to COPD (unreplicated)

Key Differences and Overlaps

Expression Regulation: BD-33 is uniquely associated with a TCM diagnostic subtype (IgAN damp-heat syndrome), whereas HBD-1 is constitutively expressed, and HBD-2/HBD-3 are inflammation-inducible . HBD-4 shows tumor-specific overexpression in lung cancer, unlike BD-33, which is linked to renal pathology .

Immune Functions: HBD-2 and HBD-3 exhibit chemotactic activity via CCR6, recruiting dendritic and T cells to sites of infection . BD-33’s role in immune cell recruitment is uncharacterized.

Clinical Associations: BD-33’s association with IgA nephropathy contrasts with HBD-2/HBD-3’s roles in cancer and infections. For example, HBD-2 serum levels are elevated in lung cancer patients, and HBD-3 serves as a vaccine adjuvant . BD-33’s genetic variability remains unstudied.

Antimicrobial Specificity: HBD-3 has the broadest antimicrobial spectrum, targeting bacteria, fungi, and viruses, while HBD-2 is effective against Pseudomonas aeruginosa, a common pathogen in cystic fibrosis . BD-33’s antimicrobial properties are yet to be confirmed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.